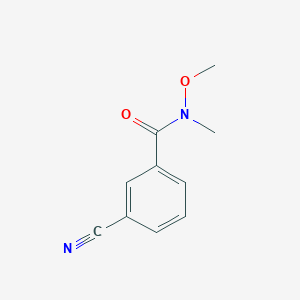

3-cyano-N-methoxy-N-methylbenzamide

Description

Contextualization within N-Methoxy-N-methylbenzamide Chemistry

The defining feature of 3-cyano-N-methoxy-N-methylbenzamide is its N-methoxy-N-methylamide group, commonly known as a Weinreb amide. First introduced to the synthetic community in 1981, Weinreb amides are exceptionally useful reagents in organic chemistry. Their utility stems from their ability to react with organometallic reagents, such as Grignard reagents and organolithiums, to produce ketones. tandfonline.com Unlike the reaction of these nucleophilic reagents with other carboxylic acid derivatives like esters or acid chlorides, the reaction with a Weinreb amide typically stops cleanly at the ketone stage. This is because the initial adduct formed is a stable, chelated intermediate that collapses to the ketone only upon acidic workup. This prevents the common problem of over-addition to form a tertiary alcohol.

N-methoxy-N-methylbenzamide (the parent compound without the cyano group) is a classic example of a Weinreb amide, serving as a versatile reagent for creating various functionalized products. nih.gov The mechanism involves the methoxy (B1213986) group acting as a leaving group during the reaction, facilitating the formation of new carbon-carbon bonds at the carbonyl center. The presence of this functional group in this compound suggests its primary role in academic research is likely as a stable, readily functionalizable precursor for the synthesis of more complex molecules, specifically 3-cyanophenyl ketones.

Overview of Benzamide (B126) Derivatives in Chemical Science

Benzamides are a large and significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.org They are a cornerstone in medicinal chemistry and materials science. Benzamide itself is a simple solid organic compound, but its derivatives, which result from substituting the benzene ring or the amide nitrogen, exhibit a vast range of chemical and biological properties. wikipedia.orgontosight.ai

In the realm of medicinal chemistry, benzamide derivatives have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antipsychotic, antiemetic, and anticancer properties. ontosight.aiontosight.ai The specific substitutions on the benzamide scaffold are crucial in determining their biological targets and efficacy. For instance, the modification of substitution patterns can significantly influence a compound's activity and selectivity. ontosight.ai Research in this area often focuses on synthesizing novel derivatives to optimize their therapeutic potential and pharmacokinetic profiles. nih.gov

The cyano group (-C≡N) present in this compound is a particularly interesting substituent. It is an electron-withdrawing group and a versatile synthetic handle that can be converted into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of the parent molecule. acs.org

Scope and Significance of Current Research on this compound

While extensive literature exists for the broader classes of benzamides and Weinreb amides, dedicated research focusing solely on this compound is more specialized. Its significance lies not in its direct biological application but in its potential as a key building block in multi-step organic synthesis.

The combination of the Weinreb amide and the cyano group makes it a bifunctional reagent. Researchers can selectively transform the Weinreb amide into a ketone without affecting the cyano group, or vice-versa, depending on the chosen reaction conditions. This allows for the stepwise construction of complex molecular architectures. For example, the Weinreb amide could be used to introduce a new carbon chain, followed by the chemical modification of the cyano group to build heterocyclic rings or other functionalities common in pharmaceutical agents.

The primary data available for this compound is its fundamental chemical properties, which are essential for its use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 329943-13-7 appchemical.com |

| Molecular Formula | C₁₀H₁₀N₂O₂ appchemical.com |

| Molecular Weight | 190.20 g/mol appchemical.comsigmaaldrich.com |

| SMILES | CON(C(=O)c1cccc(c1)C#N)C appchemical.com |

The current academic interest in this compound is therefore centered on its application in synthetic methodologies. It represents a stable, storable precursor to 3-cyanoketones, which are themselves valuable intermediates in the synthesis of various target molecules. Its structure is a testament to the strategic design of reagents for modern organic synthesis, where stability, selectivity, and versatility are paramount.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQPBPOXFJEVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC(=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Cyano N Methoxy N Methylbenzamide and Its Analogues

Classical Approaches for N-Methoxy-N-methylbenzamide Synthesis

Classical methods for the synthesis of N-methoxy-N-methylbenzamides, also known as Weinreb amides, primarily involve the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. wikipedia.orgmychemblog.comorientjchem.org These approaches are well-established and widely used in organic synthesis. wikipedia.orgorientjchem.org

The direct conversion of carboxylic acids into Weinreb amides is a highly attractive method due to the ready availability of the starting materials. tandfonline.compsu.edu This approach typically involves the in situ activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine. psu.eduresearchgate.net A variety of coupling reagents have been developed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium (B103445) reagents, and triazine derivatives. wikipedia.orgthieme-connect.com

One common strategy involves the use of peptide coupling reagents. wikipedia.orgnumberanalytics.com For instance, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for this transformation. numberanalytics.com Another approach utilizes phosphorus-based reagents. For example, a one-pot method using phosphorus trichloride (B1173362) in toluene (B28343) has been reported to produce Weinreb amides in high yields from carboxylic acids and N,O-dimethylhydroxylamine. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This method is notable for its operational simplicity and tolerance of various functional groups. thieme-connect.comorganic-chemistry.org

The activation of carboxylic acids can also be achieved using sulfonyl chlorides. Methanesulfonyl chloride, in the presence of triethylamine (B128534), can convert sterically hindered carboxylic acids into their corresponding Weinreb amides by forming a mixed anhydride (B1165640) intermediate. organic-chemistry.org

Below is a table summarizing various coupling reagents used in carboxylic acid-based Weinreb amide synthesis:

| Coupling Reagent Category | Specific Reagent Examples | Key Features |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can lead to byproduct formation. thieme-connect.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxytri(dimethylamino)phosphonium hexafluorophosphate), PyBOP | High coupling efficiency. thieme-connect.com |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Commonly used in peptide synthesis, effective for amide bond formation. numberanalytics.com |

| Triazine Derivatives | DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Effective in various solvents like methanol (B129727) and acetonitrile (B52724). orientjchem.org |

| Phosphorus Reagents | Phosphorus trichloride (PCl₃), Triphenylphosphine (PPh₃)/Trichloroacetonitrile (TCA) | Enables one-pot synthesis from carboxylic acids. psu.eduthieme-connect.comorganic-chemistry.orgresearchgate.net |

| Sulfonyl Chlorides | Methanesulfonyl chloride (MsCl) | Useful for sterically hindered carboxylic acids. organic-chemistry.org |

The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a direct and efficient method for preparing Weinreb amides. mychemblog.comorientjchem.orgwisc.edu This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed. byjus.com

This method falls under the general category of the Schotten-Baumann reaction, which describes the synthesis of amides from amines and acyl chlorides. iitk.ac.injk-sci.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl group of the acyl chloride. iitk.ac.in The conditions for the Schotten-Baumann reaction are typically mild, making it a versatile tool in organic synthesis. jk-sci.comchemistnotes.com

The general procedure involves dissolving the acid chloride in a suitable solvent, such as dichloromethane (B109758), and adding N,O-dimethylhydroxylamine hydrochloride along with a base. The reaction is often performed at room temperature and gives high yields of the desired Weinreb amide. psu.edu

For instance, benzoyl chloride can be reacted with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane to produce N-methoxy-N-methylbenzamide in high yield. This method is widely applicable to a variety of acid chlorides. vedantu.com

| Reactants | Base | Solvent | Key Features |

| Acid Chloride, N,O-dimethylhydroxylamine hydrochloride | Pyridine, Triethylamine, Sodium Hydroxide | Dichloromethane, Water | High yields, mild conditions, follows Schotten-Baumann reaction principles. byjus.comiitk.ac.injk-sci.com |

Modern Synthetic Routes for 3-cyano-N-methoxy-N-methylbenzamide

Modern synthetic strategies for preparing this compound and its analogues often focus on increasing efficiency, atom economy, and functional group tolerance. These methods include transition-metal-catalyzed reactions, transition-metal-free approaches, and multi-component reactions.

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of Weinreb amides directly from aryl halides or triflates. wikipedia.orgorientjchem.org This approach allows for the direct introduction of the carbonyl group and the N-methoxy-N-methylamino moiety in a single step.

One such method involves the aminocarbonylation of aryl bromides. orientjchem.orgorganic-chemistry.org In this reaction, an aryl bromide is treated with N,O-dimethylhydroxylamine, a palladium catalyst, a suitable ligand (such as Xantphos), and a source of carbon monoxide. orientjchem.orgorientjchem.orgunito.it This reaction can be carried out under atmospheric pressure of carbon monoxide and has been shown to be effective for a wide range of aryl bromides, including those with electron-donating and electron-withdrawing substituents. orientjchem.org The use of molybdenum hexacarbonyl as a solid carbon monoxide source has also been reported, offering a convenient alternative to gaseous CO. organic-chemistry.org

Heterocyclic-derived triflates can also be converted to their corresponding Weinreb amides via palladium-catalyzed aminocarbonylation. unito.itacs.org This method is particularly useful for synthesizing Weinreb amides of various heterocyclic systems. orientjchem.orgacs.org The catalyst system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. orientjchem.org

| Substrate | CO Source | Catalyst System | Key Features |

| Aryl Bromides | Carbon Monoxide (gas), Mo(CO)₆ | Pd(OAc)₂, Xantphos | Atmospheric pressure, broad substrate scope. orientjchem.orgorganic-chemistry.org |

| Aryl Iodides | Carbon Monoxide (gas) | Pd nanoparticles on ZIF-8 | Ligand-free for aryl iodides. rsc.org |

| Heterocyclic Triflates | Carbon Monoxide (gas) | Pd(OAc)₂, Xantphos | Synthesis of heterocyclic Weinreb amides. unito.itacs.org |

Recent advancements have led to the development of transition-metal-free methods for the synthesis of Weinreb amides, which offer advantages in terms of cost and reduced metal contamination in the final product. organic-chemistry.orgnih.gov These methods often rely on the use of alternative activating agents or organocatalysts. nih.govnumberanalytics.com

One notable transition-metal-free approach involves the use of phosphorus-based reagents. thieme-connect.comorganic-chemistry.org For example, a one-pot synthesis of Weinreb amides from carboxylic acids has been developed using phosphorus trichloride and N,O-dimethylhydroxylamine in toluene. thieme-connect.comorganic-chemistry.org This method is suitable for large-scale production and tolerates a wide variety of functional groups. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Organocatalysis also provides a metal-free pathway to Weinreb amides. numberanalytics.com For example, boronic acid has been shown to catalyze the transamidation between amides and amines. doi.org Additionally, hypervalent iodine reagents have been used to catalyze the transamidation of primary amides. doi.org

Furthermore, direct amide-to-amide transformations without the use of transition metals have been reported. nih.gov For instance, the use of strong bases like lithium hexamethyldisilazide (LiHMDS) can facilitate the transamidation of amides with less nucleophilic amines. nih.gov

| Reagent/Catalyst | Substrate | Key Features |

| Phosphorus trichloride (PCl₃) | Carboxylic Acids | One-pot, high yields, suitable for large-scale synthesis. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org |

| Boronic Acid | Amides, Amines | Catalytic, metal-free transamidation. doi.org |

| Diacetoxyiodobenzene (DIB) | Primary Amides, Primary Amines | Hypervalent iodine catalysis. doi.org |

| Lithium hexamethyldisilazide (LiHMDS) | Amides, Amines | Base-mediated transamidation. nih.gov |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While not directly reported for the synthesis of this compound, MCRs like the Passerini and Ugi reactions are powerful tools for generating amide-containing structures and could potentially be adapted for this purpose. wikipedia.org

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgpulsus.com The reaction is typically performed in aprotic solvents and is believed to proceed through a concerted, non-ionic mechanism. organic-chemistry.orgpulsus.com While the direct product is not a Weinreb amide, the versatility of the Passerini reaction suggests potential for modification.

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding a bis-amide. pulsus.com Similar to the Passerini reaction, the Ugi reaction provides a rapid route to complex amide structures and could be explored for the synthesis of Weinreb amide analogues through careful selection of starting materials.

| Reaction | Components | Product | Key Features |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide | Three-component, atom-economical. wikipedia.orgorganic-chemistry.orgpulsus.com |

| Ugi Reaction | Carboxylic Acid, Amine, Aldehyde/Ketone, Isocyanide | Bis-Amide | Four-component, high structural diversity. pulsus.com |

Derivatization Strategies and Functional Group Transformations of this compound

The chemical versatility of this compound allows for a range of functional group transformations, enabling the synthesis of a diverse library of analogues. These modifications can be broadly categorized into transformations of the cyano group, reactions involving the Weinreb amide, and modifications of the aromatic core.

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, significantly altering the electronic and steric properties of the molecule. Key transformations include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile functionality can be partially hydrolyzed to a primary amide or fully hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, treatment of a related 3-cyanobenzamide (B1293667) with acid or base would be expected to yield the corresponding 3-carboxamidobenzamide or 3-carboxybenzamide. This transformation introduces a hydrogen-bond-donating and -accepting group, which can have a profound impact on biological activity.

Reduction: The cyano group is readily reduced to a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This introduces a basic aminomethyl group, which can be crucial for forming salt bridges with biological targets. For example, the reduction of a 4-(aminomethyl)benzamide (B1271630) scaffold has been a key step in the synthesis of potent viral entry inhibitors. sigmaaldrich.com

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. orgsyn.orggoogle.comgoogle.com This transformation is of particular interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. These reactions can be promoted by various catalysts, including cobalt(II) complexes. orgsyn.orgnih.gov

| Transformation | Reagents and Conditions | Product Functional Group | Potential Analogue |

| Hydrolysis | H₂SO₄ (aq), heat | Carboxamide | 3-Carboxamido-N-methoxy-N-methylbenzamide |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine | 3-(Aminomethyl)-N-methoxy-N-methylbenzamide |

| [3+2] Cycloaddition | NaN₃, Co(II) catalyst, reflux | Tetrazole | 3-(1H-Tetrazol-5-yl)-N-methoxy-N-methylbenzamide |

The N-methoxy-N-methyl amide, or Weinreb amide, is a highly valuable functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. researchgate.net It can also be selectively reduced to an aldehyde.

Reaction with Organometallic Reagents: Weinreb amides react cleanly with a variety of Grignard and organolithium reagents to furnish the corresponding ketones in good yields. researchgate.netresearchgate.net This reaction proceeds through a stable chelated intermediate that collapses to the ketone upon aqueous workup. In the context of this compound, this allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups at the carbonyl carbon, leading to a diverse set of keto-analogs. Studies have shown excellent chemoselectivity for the Weinreb amide even in the presence of a cyano group.

Reduction to Aldehydes: The Weinreb amide can be selectively reduced to the corresponding aldehyde using hydride reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. This provides a convenient route to 3-cyanobenzaldehyde (B1676564) derivatives, which are themselves valuable intermediates for further derivatization.

| Transformation | Reagents and Conditions | Product Functional Group | Potential Analogue |

| Reaction with Grignard Reagent | Phenylmagnesium bromide, THF, 0 °C to rt | Ketone | 3-Cyano-N-phenylbenzamide |

| Reaction with Organolithium Reagent | n-Butyllithium, THF, -78 °C | Ketone | 3-Cyano-1-phenylpentan-1-one |

| Reduction | DIBAL-H, THF, -78 °C | Aldehyde | 3-Cyanobenzaldehyde |

| Reduction to Amine | LiAlH₄/AlCl₃ | Amine | 3-Cyano-N-methylbenzylamine |

Modification of the benzene (B151609) ring allows for the fine-tuning of the electronic properties and the introduction of substituents that can interact with specific pockets of a biological target. The presence of the electron-withdrawing cyano group influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: While the benzene ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the cyano and amide groups, forcing conditions can lead to the introduction of substituents. For instance, nitration would be expected to occur at the meta-position relative to both existing groups (i.e., the 5-position).

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyano group can activate the benzene ring for nucleophilic aromatic substitution (SNAr), particularly if a good leaving group such as a halogen is present on the ring. For example, a 2-amino-5-cyano-N,3-dimethylbenzamide has been synthesized from a 2-amino-5-bromo-N,3-dimethylbenzamide precursor via a cyanation reaction. This suggests that halogenated analogues of this compound could serve as versatile intermediates for the introduction of various nucleophiles. A patent describes the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide from the corresponding bromo-compound using copper(I) cyanide. google.com

| Transformation | Reagents and Conditions | Product Functional Group | Potential Analogue |

| Cyanation of Bromo-analogue | CuCN, NMP, 170 °C | Cyano | 2-Amino-5-cyano-N,3-dimethylbenzamide |

| Electrophilic Aromatic Substitution (speculative) | HNO₃, H₂SO₄ | Nitro | 3-Cyano-N-methoxy-N-methyl-5-nitrobenzamide |

| Amidation of Carboxylic Acid Analogue | Methylamine, Sodium Methoxide, Methanol | Amide | 2-Amino-5-cyano-N,3-dimethylbenzamide |

Reactivity Profiles and Mechanistic Investigations of 3 Cyano N Methoxy N Methylbenzamide

Nucleophilic Addition Reactions at the Amide Carbonyl

The N-methoxy-N-methylamide, or Weinreb amide, functionality is renowned for its ability to undergo nucleophilic addition to form stable tetrahedral intermediates, which upon workup yield ketones. orientjchem.orgwikipedia.orgmychemblog.com This controlled reactivity prevents the over-addition of organometallic reagents that typically plagues reactions with other carboxylic acid derivatives, which often leads to the formation of tertiary alcohols. mychemblog.comsaskoer.ca The stability of the intermediate is attributed to chelation by the methoxy (B1213986) group. wikipedia.org

The reaction of 3-cyano-N-methoxy-N-methylbenzamide with organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents is a cornerstone of Weinreb amide chemistry, providing a reliable method for ketone synthesis. wikipedia.orgmychemblog.com The general mechanism involves the nucleophilic attack of the organometallic reagent on the amide carbonyl carbon. This forms a five-membered chelated intermediate that is stable at low temperatures. wikipedia.orgsaskoer.ca Subsequent acidic workup breaks down this intermediate to furnish the corresponding ketone. mychemblog.com

The reaction is versatile, accommodating a wide range of organometallic reagents. For instance, the addition of n-butyllithium to an α-siloxy Weinreb amide proceeds smoothly at -78 °C, yielding the corresponding α-siloxy ketone in high yield after quenching. mychemblog.com

Table 1: Examples of Organometallic Additions to Weinreb Amides

| Organometallic Reagent | Substrate | Product | Yield | Reference |

| n-Butyllithium | α-siloxy Weinreb amide | α-siloxy ketone | 83% | mychemblog.com |

It is important to note that the reaction can be sensitive to the substrate structure. In some cases, unexpected reaction pathways can occur, such as nucleophilic substitution with hydride transfer, as observed in the reaction of organometallic reagents with the Weinreb amide of 3,7-dichloroquinoline-8-carboxylic acid. tandfonline.com

Achieving stereochemical control in nucleophilic additions to carbonyl compounds is a significant challenge in organic synthesis. While the general literature on Weinreb amides extensively covers their reactivity with various nucleophiles, specific studies on the stereochemical outcomes of additions to this compound are not extensively detailed in the provided results. However, the principles of stereocontrol in nucleophilic additions to similar systems can be informative. For instance, in reactions involving arene chromium tricarbonyl complexes, excellent vicinal double stereoinduction has been observed in nucleophilic additions, demonstrating that high levels of stereocontrol are achievable with appropriate directing groups and substrates. nih.gov The development of asymmetric syntheses often relies on the use of chiral auxiliaries to direct the nucleophilic attack. nih.gov

C-H Activation and Functionalization Directed by the N-Methoxy Amide

The N-methoxy amide group has emerged as a versatile directing group for transition metal-catalyzed C-H activation reactions. nih.govresearchgate.net This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, particularly at the ortho position of the benzamide (B126) ring. nih.gov This approach offers a powerful tool for the synthesis of complex aromatic compounds.

Rhodium(III)-catalyzed C(sp²)–H olefination using an N-methoxy amide as a directing group has been reported. nih.gov This reaction allows for the coupling of the benzamide with alkenes at the ortho position. The N-methoxy amide group plays a crucial role in directing the rhodium catalyst to the ortho C-H bond. Similarly, ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides has been achieved with a variety of acrylates and styrenes. acs.orgacs.org

Table 2: Examples of Ortho-Olefination of N-Methoxybenzamides

| Catalyst System | Alkene | Product Type | Reference |

| Rh(III) catalyst | Internal Alkenes | Ortho-olefinated benzamide | nih.gov |

| Ru(II) catalyst | Acrylates | Ortho-olefinated benzamide | acs.org |

| Ru(II) catalyst | Styrene | Ortho-olefinated benzamide | acs.org |

The N-methoxy amide group can also direct ortho-oxygenation reactions. For example, copper-catalyzed ortho-aryloxylation of N-substituted benzamides has been demonstrated. rsc.org In this process, the benzamide can be ortho-hydroxylated or undergo an oxidative cascade to form a 2-aryloxy-N-(2-hydroxy-4-nitrophenyl)benzamide. rsc.org Furthermore, ruthenium-catalyzed ortho-benzoxylation of N-alkyl benzamides with aromatic acids provides another route to ortho-functionalized products. researchgate.net

Oxidative and Reductive Transformations of this compound

The N-methoxy-N-methylamide functionality can also participate in oxidative and reductive transformations. While specific examples for this compound are not explicitly detailed, the general reactivity of Weinreb amides provides insight. For instance, Weinreb amides can be reduced to aldehydes using reagents like lithium aluminum hydride. wikipedia.org

Oxidative processes can also be influenced by the N-methoxy amide group. As mentioned in the context of C-H activation, oxidative conditions are often employed in these reactions. For example, rhodium-catalyzed oxidative acylation of benzamides with aldehydes utilizes a silver carbonate as an oxidant to achieve ortho-acylation. acs.org

Oxidation Pathways

The oxidation of N-methoxy-N-methylamides, or Weinreb amides, is not as extensively documented as their reductive or nucleophilic addition reactions. However, general oxidation methodologies applicable to amides and amines can be considered. For instance, Shono-type electrochemical oxidations can functionalize the α-position of amine derivatives. nih.gov In this process, an N-acyliminium ion is generated, which can then be trapped by a nucleophile. nih.gov Another approach involves oxoammonium-catalyzed oxidation, which has been shown to convert N-substituted amines into amides via a hydride transfer mechanism. chemrxiv.org

While these methods are established for various amides and related nitrogen-containing compounds, specific studies detailing the oxidation pathways of this compound are not extensively reported in the literature. The presence of the benzoyl group and the cyano substituent would influence the electronic properties and steric accessibility, potentially affecting the reaction outcomes compared to simpler aliphatic or unsubstituted aromatic amides.

Reduction Pathways

The reduction of the Weinreb amide moiety is a well-established and predictable transformation. A key feature of N-methoxy-N-methylamides is their ability to be reduced to the corresponding aldehyde with high selectivity, resisting over-reduction to the alcohol. This is attributed to the formation of a stable, chelated tetrahedral intermediate upon addition of a hydride reagent. This intermediate is stable under the reaction conditions and only collapses to the aldehyde upon acidic or aqueous workup.

For this compound, the primary reduction pathway involves the conversion of the Weinreb amide to 3-cyanobenzaldehyde (B1676564). The cyano group is generally resistant to mild hydride reagents at low temperatures. However, stronger reducing agents or more forcing conditions can lead to the reduction of both the amide and the nitrile group.

Table 1: Expected Products from the Reduction of this compound

| Reagent | Expected Major Product | Notes |

| Diisobutylaluminium hydride (DIBAL-H) | 3-cyanobenzaldehyde | Selective reduction of the Weinreb amide to the aldehyde. |

| Lithium aluminium hydride (LiAlH₄) (controlled) | 3-cyanobenzaldehyde | Requires careful control of stoichiometry and temperature to avoid over-reduction. |

| Lithium aluminium hydride (LiAlH₄) (excess) | (3-(aminomethyl)phenyl)methanol | Reduction of both the Weinreb amide and the cyano group. |

Other Characteristic Reactions and Their Mechanisms

Cross-Dehydrogenative Coupling Reactions

A significant reaction pathway for N-methoxyamides, including this compound, is the cross-dehydrogenative coupling (CDC). An unprecedented metal-free, intermolecular N-N bond-forming reaction has been developed between N-methoxyamides and benzotriazoles. nih.govnih.govacs.org This reaction is efficiently promoted by a hypervalent iodine(III) oxidant, namely (diacetoxyiodo)benzene (B116549) (PIDA).

The reaction demonstrates high functional group tolerance, with the cyano group on the benzamide ring being well-accommodated. acs.org For this compound, the N-N coupled product is formed in good yield under mild conditions.

Table 2: Cross-Dehydrogenative Coupling of this compound with Benzotriazole (B28993) acs.org

| Amide Substrate | Coupling Partner | Oxidant | Solvent | Yield (%) |

| This compound | Benzotriazole | PIDA | HFIP | 65 |

Mechanism: The proposed mechanism suggests that the reaction is initiated by the interaction between the N-methoxyamide and the PIDA oxidant. nih.gov Mechanistic experiments indicate that the amide substrate likely decays irreversibly in the presence of PIDA, while the benzotriazole remains stable. nih.gov This suggests that an activated amide species is formed first, which is then intercepted by the benzotriazole to form the N-N bond. The reaction avoids the formation of homo-coupled byproducts. acs.org This selective hetero-coupling represents a significant advancement in forming N-N bonds, which are prevalent motifs in bioactive compounds. nih.govnih.gov

Cycloaddition Reactions

While no studies directly report the participation of the entire this compound molecule in cycloaddition reactions, the cyano (nitrile) functionality itself is known to act as a dipolarophile in [3+2] cycloadditions. This reaction type, particularly with 1,3-dipoles like nitrile oxides, is a powerful method for constructing five-membered heterocycles. mdpi.com

Theoretical studies on the cycloaddition of benzonitrile (B105546) oxide with simple nitriles like acetonitrile (B52724) show that the reaction is thermodynamically favorable, leading to the formation of an oxadiazole ring system. researchgate.net The reactivity in such cycloadditions is governed by the frontier molecular orbitals (FMO) of the reactants. Benzonitrile oxides typically act as nucleophilic components, while the nitrile group of the dipolarophile serves as the electrophile. mdpi.com

Given this precedent, it is plausible that the cyano group of this compound could undergo [3+2] cycloaddition with suitable 1,3-dipoles. The reaction would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring appended to the benzamide core. However, this remains a potential, unconfirmed reaction pathway, as experimental studies on this specific substrate have not been reported. The electronic influence of the N-methoxy-N-methylcarboxamido group at the meta position would likely affect the reactivity of the cyano group compared to unsubstituted benzonitrile.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivativesniscpr.res.inrsc.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 3-cyano-N-methoxy-N-methylbenzamide, NMR provides detailed information about the carbon-hydrogen framework. In some N-methoxy-N-methyl benzamides, particularly those with ortho-substituents, restricted rotation around the amide C-N bond can lead to the presence of rotamers at room temperature. niscpr.res.in This phenomenon can cause broadening of the N-CH₃ and O-CH₃ signals in the NMR spectrum. niscpr.res.in However, for meta-substituted isomers like the 3-cyano derivative, this effect is generally less pronounced, and sharp signals are typically observed. niscpr.res.in

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the Weinreb amide functionality.

Aromatic Region: The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing cyano and amide groups. The substitution pattern will lead to a complex multiplet structure.

Methyl Groups: The N-methoxy (-OCH₃) and N-methyl (-NCH₃) protons are expected to appear as sharp singlets in the upfield region. The -OCH₃ signal is typically found around δ 3.5-3.8 ppm, while the -NCH₃ signal appears slightly more upfield, around δ 3.2-3.4 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic C-H | 7.5 - 8.0 | Multiplet (m) |

| O-CH₃ | ~ 3.7 | Singlet (s) |

| N-CH₃ | ~ 3.3 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would display characteristic signals for the carbonyl, nitrile, aromatic, and methyl carbons.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is significantly deshielded and appears far downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The carbons of the benzene ring resonate between δ 110-140 ppm. The carbon atom attached to the cyano group (ipso-carbon) and the carbon attached to the amide group are typically found at the lower field end of this range.

Nitrile Carbon: The carbon of the cyano group (C≡N) has a characteristic chemical shift around δ 118 ppm.

Methyl Carbons: The N-methoxy (O-CH₃) carbon signal is expected around δ 61-62 ppm, while the N-methyl (N-CH₃) carbon appears more upfield, around δ 32-34 ppm. niscpr.res.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C=O (Amide) | ~ 168 |

| Aromatic C-CN | ~ 112 |

| Aromatic C-H | 129 - 135 |

| Aromatic C-C=O | ~ 136 |

| C≡N (Nitrile) | ~ 118 |

| O-CH₃ | ~ 61 |

| N-CH₃ | ~ 34 |

For complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com It would be used to establish the connectivity between adjacent protons in the aromatic ring, helping to confirm their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). youtube.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments of the O-CH₃ and N-CH₃ groups. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationniscpr.res.in

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is C₁₀H₁₀N₂O₂. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value, providing strong evidence for the correct molecular formula and ruling out other possibilities with the same nominal mass.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Theoretical Exact Mass [M+H]⁺ | 191.08150 |

| Expected Experimental Mass | 191.0815 ± 0.0005 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups:

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.

C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ corresponds to the stretching vibration of the amide carbonyl group. niscpr.res.in

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C-O and C-N Stretches: These single-bond stretches appear in the fingerprint region (1000-1300 cm⁻¹).

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220 - 2240 |

| Amide | C=O Stretch | 1640 - 1680 |

| Aromatic | C-H Stretch | > 3000 |

| Aliphatic | C-H Stretch | < 3000 |

X-ray Crystallography for Solid-State Structure Determinationmdpi.com

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the definitive three-dimensional structure in the solid state. mdpi.com This technique yields precise measurements of bond lengths, bond angles, and dihedral angles. For this compound, a crystal structure would confirm the planarity of the benzene ring and the geometry of the amide group. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that influence the solid-state properties of the compound. researchgate.netmdpi.com While no specific crystal structure for this compound is publicly available, analysis of related benzamide (B126) structures provides insight into the expected molecular geometry and packing arrangements. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the synthesis and quality control of "this compound," providing reliable methods for its purification and the assessment of its purity. These methods are crucial for separating the target compound from starting materials, byproducts, and other impurities that may be present in a reaction mixture. The selection of a specific chromatographic technique is contingent on the scale of the separation and the analytical information required.

For preparative scale purification, column chromatography utilizing silica gel is a commonly employed method following the synthesis of "this compound". This technique leverages the polarity difference between the compound and impurities to achieve separation. A solvent system of ethyl acetate and hexanes is typically used as the mobile phase, allowing for the effective isolation of the desired product.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) offers a sensitive and quantitative method for assessing the purity of "this compound". A specific HPLC method has been documented for the analysis of this compound, employing a chiral stationary phase, which indicates its utility in separating enantiomers if a chiral center were present, or for high-resolution separation from closely related impurities in an achiral context. The operational parameters for this HPLC method are detailed in the table below.

Table 1: HPLC Method Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Chiralpak IA |

| Mobile Phase | n-hexane / isopropanol (9:1) |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

In addition to liquid chromatography, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for the analysis of volatile compounds within a reaction mixture where "this compound" is an intermediate. amazonaws.com These techniques are particularly useful for monitoring the progress of a reaction and identifying volatile byproducts.

While these chromatographic methods are established for the purification and analytical assessment of "this compound," detailed public-domain data regarding specific retention times, purity assay results under various conditions, and comprehensive analytical method validation reports are not extensively available. Such data is often proprietary or documented within internal laboratory records. Nevertheless, the established use of silica gel chromatography for purification and HPLC for analytical assessment underscores the importance of these techniques in ensuring the quality and purity of "this compound" for its subsequent applications in chemical synthesis. cato-chem.comunime.it

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules.

The electronic structure of a molecule dictates its reactivity and physical properties. For 3-cyano-N-methoxy-N-methylbenzamide, an analysis would involve mapping the electron density distribution, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculating electrostatic potential.

The presence of the electron-withdrawing cyano (-CN) group on the benzoyl ring is expected to have a significant impact on the electronic properties. It would likely lower the energy of the HOMO and LUMO, potentially influencing the molecule's susceptibility to nucleophilic or electrophilic attack. The Weinreb amide functionality (-CON(OCH₃)CH₃) also contributes to the electronic landscape.

While no specific data exists for this compound, studies on substituted benzamides provide insights into how substituents affect electronic properties. For instance, a computational study on benzamide (B126) substituted Mannich bases highlighted the importance of various physicochemical properties in determining their biological activity nih.gov.

A hypothetical electronic structure analysis would likely reveal a significant polarization of the molecule, with the nitrile and carbonyl groups acting as key sites for intermolecular interactions.

Computational methods can be used to model reaction pathways, calculate the energies of reactants, products, and intermediates, and characterize the transition states that connect them. This is crucial for understanding reaction mechanisms and predicting reaction rates.

A PhD thesis mentions the synthesis of 3-(difluoroacetyl)benzonitrile from this compound unime.it. A computational study of this reaction could elucidate the mechanism of the nucleophilic addition of a fluorinated reagent to the Weinreb amide. Such a study would involve locating the transition state for the formation of the tetrahedral intermediate and calculating the activation energy.

Transition state theory is a fundamental concept in this area, explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated transition state complex unime.it.

For a hypothetical reaction involving this compound, the following data table illustrates the kind of information that would be generated. The data presented is hypothetical and for illustrative purposes only.

| Parameter | Reactant (this compound + Nu⁻) | Transition State | Intermediate | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | +12.1 | -20.5 |

| Key Bond Distance (Å) | C-N (Nu): N/A | C-N (Nu): 2.1 | C-N (Nu): 1.5 | C-O: 2.0 | C-O: N/A |

| Table 1: Hypothetical Reaction Energetics for a Nucleophilic Addition to this compound. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules.

The presence of rotatable bonds in this compound, particularly the C-N bond of the amide and the N-O bond, suggests the existence of multiple conformers. Conformation analysis aims to identify the most stable three-dimensional arrangements of the atoms.

A study on ortho-substituted N-methoxy-N-methyl benzamides using Nuclear Magnetic Resonance (NMR) spectroscopy revealed the presence of rotamers due to a significant energy barrier to rotation around the C-N bond at room temperature abcr.com. It is highly probable that this compound also exhibits this conformational isomerism. The cyano group at the meta position is less likely to cause the same degree of steric hindrance as an ortho substituent, but it would still influence the conformational preferences through electronic effects.

A computational conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure to identify the global and local energy minima.

If this compound were to be investigated as a potential ligand for a biological target, molecular docking and molecular dynamics simulations would be employed to model its binding mode and affinity. These techniques are widely used in drug discovery.

For example, a computational study on substituted benzimidazole (B57391) derivatives investigated their binding selectivity to different protein kinases using molecular docking and molecular dynamics nih.gov. Such a study on this compound would involve docking the molecule into the active site of a target protein and then running a simulation to observe the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking).

The following table illustrates the type of data that would be generated from a hypothetical ligand-receptor interaction study.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | TYR 123, PHE 234, LYS 89 |

| Number of Hydrogen Bonds | 2 |

| Table 2: Hypothetical Ligand-Receptor Interaction Data for this compound. |

Prediction of Spectroscopic Data

Computational methods can predict various types of spectroscopic data, which can be valuable for identifying and characterizing a compound.

For this compound, quantum chemical calculations could predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

The prediction of UV-Vis spectra, for instance, can be achieved using machine learning models trained on large datasets of known spectra or through time-dependent DFT (TD-DFT) calculations nih.govornl.govfrontiersin.org.

The following table provides a hypothetical prediction of key spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (ppm) | 7.5-8.2 (aromatic), 3.8 (OCH₃), 3.4 (NCH₃) |

| ¹³C NMR (ppm) | 168 (C=O), 130-140 (aromatic C), 118 (CN), 62 (OCH₃), 34 (NCH₃) |

| IR (cm⁻¹) | 2230 (C≡N stretch), 1650 (C=O stretch) |

| UV-Vis λmax (nm) | 245, 280 |

| Table 3: Hypothetical Predicted Spectroscopic Data for this compound. |

Biological Activity Investigations: Mechanisms and Molecular Targets

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Impact of Benzene (B151609) Ring Substitutions on Biological Activity

The substitution pattern on the benzene ring of benzamide (B126) derivatives is a critical determinant of their biological effects. The presence of electron-withdrawing or electron-donating groups, as well as their position on the ring, can modulate the molecule's ability to interact with specific biological targets.

Research into various benzamide-containing structures has illuminated the importance of these substitutions. For instance, studies on N-benzimidazole-derived carboxamides have shown that the type and placement of substituents on the phenyl ring significantly influence their biological activity. nih.govnih.gov In a series of these compounds, N-methyl-substituted derivatives featuring a cyano group on the benzimidazole (B57391) nucleus, coupled with hydroxyl and methoxy (B1213986) groups on the phenyl ring, demonstrated notable and selective antiproliferative activity against certain cancer cell lines. nih.gov Specifically, a derivative with these features exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.1 µM against the MCF-7 breast cancer cell line. nih.govnih.gov This highlights the potential of the cyano group, in combination with other substituents, to confer potent biological effects.

Furthermore, investigations into m-amino-N-phenylbenzamide derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have underscored the therapeutic potential of appropriately substituted benzamides. nih.gov Although structurally different from "3-cyano-N-methoxy-N-methylbenzamide," this research demonstrates that the benzamide scaffold can be effectively tailored through substitutions to target specific enzymes involved in disease pathways. nih.gov

Table 1: Impact of Benzene Ring Substitutions on the Biological Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Substituents on Phenyl Ring | Other Key Structural Features | Observed Biological Activity | Reference |

| N-Benzimidazole Carboxamides | Hydroxy and Methoxy | N-methyl and cyano-substituted benzimidazole | Selective antiproliferative activity against MCF-7 cancer cell line (IC₅₀ = 3.1 µM) | nih.govnih.gov |

| m-Amino-N-phenylbenzamides | Varies | m-Amino group | Inhibition of EGFR tyrosine kinase | nih.gov |

In Vitro Mechanistic Elucidation Techniques

To understand how compounds like "this compound" exert their biological effects at a molecular level, a variety of in vitro techniques are employed. These methods allow researchers to investigate the direct interaction of the compound with specific proteins, such as enzymes or receptors, in a controlled laboratory setting.

Biochemical Assays for Enzyme Activity

Biochemical assays are fundamental tools for determining whether a compound can modulate the activity of a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate suggests inhibition, while an increase indicates activation.

The general principle of an enzyme assay involves combining the target enzyme, its substrate, and the test compound. The formation of the product or the depletion of the substrate is then monitored over time using various detection methods, such as spectrophotometry, fluorometry, or luminometry. For a potential enzyme inhibitor like "this compound," a key parameter determined from these assays is the IC₅₀ value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

The design of the assay is critical and depends on the specific enzyme being studied. For example, if the compound is being investigated as a potential kinase inhibitor, the assay would measure the transfer of a phosphate (B84403) group from a donor (like ATP) to a substrate peptide or protein. The results from such assays can provide initial evidence of a compound's mechanism of action and its potency as an enzyme modulator.

Binding Assays for Receptor Interaction

Binding assays are employed to determine if a compound directly interacts with a specific receptor and to quantify the affinity of this interaction. These assays are crucial for understanding the molecular recognition processes between a ligand (the test compound) and its biological target.

A common type of binding assay is the radioligand binding assay. In this technique, a radioactively labeled ligand with known affinity for the receptor is used. The assay measures the ability of the unlabeled test compound, such as "this compound," to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC₅₀, which can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Another widely used technique is surface plasmon resonance (SPR). SPR is a label-free method that allows for the real-time monitoring of binding events. In an SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the test compound is flowed over the surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides valuable information on the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants.

Applications in Advanced Chemical and Materials Sciences

Utilization in Materials Science Research

The exploration of novel organic materials for advanced applications is a burgeoning field of research. The properties of 3-cyano-N-methoxy-N-methylbenzamide make it a candidate for investigation in the development of new functional materials.

Organic Electronics Applications

In the realm of organic electronics, there is a continuous search for new molecular structures that can exhibit desirable electronic properties, such as high charge carrier mobility and tunable energy levels. The cyano group is a powerful electron-withdrawing group, and its incorporation into organic molecules can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This is a key strategy in the design of n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits and other advanced electronic devices. rsc.org

The presence of the 3-cyano group on the benzamide (B126) scaffold of this compound suggests its potential as a precursor for larger, more complex molecules with tailored electronic characteristics for use in organic thin-film transistors (OTFTs) and other organic electronic devices. rsc.org

Photovoltaic Devices

The development of efficient organic photovoltaic (OPV) devices relies on the careful design of donor and acceptor materials to optimize light absorption, exciton (B1674681) dissociation, and charge transport. The electron-accepting nature of the cyano group makes molecules containing this functionality suitable for use as non-fullerene acceptors (NFAs) in OPV cells. The ability to tune the electronic properties of the acceptor material is crucial for matching the energy levels of the donor material and maximizing the power conversion efficiency of the device.

While direct application of this compound in photovoltaic devices has not been extensively reported, its structure serves as a valuable starting point for the synthesis of more elaborate molecules that could function as high-performance acceptors in organic solar cells. rsc.org The N-methoxy-N-methylamide group provides a convenient handle for further chemical modifications to optimize the performance of the final material.

Role as a Chemical Probe or Reagent in Synthetic Method Development

The N-methoxy-N-methylamide moiety, also known as a Weinreb amide, is a well-established and highly versatile functional group in organic synthesis. A key feature of the Weinreb amide is its ability to react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones. This reaction is notably high-yielding and avoids the common problem of over-addition to form tertiary alcohols, which can occur with other carboxylic acid derivatives.

This reactivity makes this compound a potentially useful reagent in the development of new synthetic methodologies. It can be employed as a model substrate to test new reaction conditions for ketone synthesis or to explore the compatibility of the Weinreb amide functionality with other reactive groups. The presence of the cyano group adds another layer of chemical functionality that can be exploited in sequential or one-pot transformations.

Development of Novel Chemical Entities through Derivatization

The structure of this compound offers multiple avenues for chemical derivatization to create novel chemical entities with a wide range of potential applications. The Weinreb amide can be converted into a ketone, which can then undergo a plethora of further transformations, such as reduction to an alcohol, conversion to an alkene via a Wittig reaction, or formation of a new carbon-carbon bond through an aldol (B89426) condensation.

The cyano group itself is also a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. This dual reactivity allows for the synthesis of a diverse library of new compounds starting from a single, readily accessible precursor. These new molecules could be screened for biological activity in drug discovery programs or investigated for their properties as new materials. For instance, related N-substituted benzimidazole (B57391) carboxamides bearing cyano groups have shown promising antiproliferative and antioxidative activities. nih.gov

| Functional Group | Potential Derivatization Reactions | Resulting Functional Group |

| N-methoxy-N-methylamide | Reaction with organometallic reagents | Ketone |

| Cyano | Hydrolysis | Carboxylic Acid |

| Cyano | Reduction | Amine |

| Cyano | Cycloaddition | Heterocycle |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of Weinreb amides, including 3-cyano-N-methoxy-N-methylbenzamide, is a cornerstone of modern organic chemistry, providing a reliable pathway to ketones and aldehydes. numberanalytics.comresearchgate.net However, the future demands more than just efficacy; it requires sustainability. Current research is actively pursuing greener and more efficient synthetic protocols.

Emerging trends in the synthesis of Weinreb amides focus on:

One-Pot Procedures: To streamline synthesis, reduce waste, and improve efficiency, one-pot methodologies that convert carboxylic acids directly into Weinreb amides are being developed. researchgate.netorganic-chemistry.org For instance, a transition-metal-free, one-pot synthesis from carboxylic acids using phosphorus trichloride (B1173362) has been demonstrated to be effective for a wide range of substrates, including those with sensitive functional groups. organic-chemistry.org This approach is suitable for large-scale production and avoids the isolation of moisture-sensitive intermediates. organic-chemistry.org

Catalytic Methods: The use of catalysts is a key area of interest for developing more sustainable reactions. numberanalytics.com Catalytic dehydrative amidation of carboxylic acids, for example, using a diboronic acid anhydride (B1165640) catalyst, represents a significant advancement in the direct synthesis of Weinreb amides. rsc.org Palladium-catalyzed aminocarbonylation of triflates derived from lactams and lactones also provides a direct route to these valuable amides under mild conditions. acs.org

Photochemical Synthesis: Harnessing the energy of light offers a green alternative to traditional thermal methods. A photochemical protocol has been developed for the direct coupling of carboxylic acids with N,O-dimethylhydroxylamine using LED or sunlight, providing Weinreb amides in moderate to high yields. researchgate.net

These developing strategies promise to make the synthesis of compounds like this compound more environmentally friendly and economically viable.

Exploration of Unprecedented Reactivity Modes

While the primary utility of this compound lies in its role as a Weinreb amide, its constituent functional groups—the benzonitrile (B105546) and the amide—offer avenues for novel reactivity. Future research will likely focus on uncovering and harnessing these latent reactive potentials.

Benzonitrile Group Transformations: The cyano group is a versatile functional handle. Beyond its conversion to an aldehyde or ketone precursor, research into the ammoxidation of alkylbenzenes to form benzonitriles is ongoing. youtube.com This suggests that the reactivity of the nitrile group itself, in the context of the larger molecule, could be further exploited in novel carbon-nitrogen or carbon-carbon bond-forming reactions.

Amide Bond Activation: Traditionally, the amide bond is considered highly stable. However, recent advances have focused on methods to activate amide bonds towards unconventional reactivity. rsc.org N-protonation of amides, for example, is a critical step in many biological and synthetic transformations. rsc.orgnih.govrsc.org Exploring these activation modes could lead to new synthetic pathways originating from the amide functionality of this compound.

Directed C-H Functionalization: The benzamide (B126) group can act as a directing group in C-H activation reactions. While ortho-alkylation is more common, recent developments have shown that para-selective alkylation of benzamides can be achieved through cooperative nickel/aluminum catalysis. acs.org Applying such strategies to this compound could open up pathways to novel substituted aromatic compounds.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

The optimization of chemical reactions and the elucidation of their mechanisms are greatly enhanced by the ability to monitor them in real-time. The integration of advanced analytical techniques is a key emerging paradigm in chemical synthesis.

For reactions involving nitrogen-containing compounds like this compound, hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly promising technique. nih.govresearchgate.net This method provides a significant signal enhancement, allowing for the high-sensitivity, real-time monitoring of reaction kinetics and the detection of transient intermediates. nih.govresearchgate.net For example, it has been used to study the reactivity of various ¹⁵N-containing synthons, including the in-situ monitoring of diazotization and azide (B81097) formation. nih.gov Applying such techniques to the synthesis and subsequent reactions of this compound could provide invaluable insights into reaction mechanisms and facilitate rapid optimization.

| Analytical Technique | Application in Organic Synthesis | Potential for this compound |

| Hyperpolarized NMR | Real-time monitoring of reactions involving nitrogen isotopes with high sensitivity. | Elucidating reaction mechanisms for its synthesis and subsequent transformations. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reactants, products, and byproducts. | Purity assessment and reaction progress monitoring. worldscientific.comnih.gov |

| Mass Spectrometry (MS) | Identification of compounds based on their mass-to-charge ratio. | Confirmation of product structure and identification of intermediates. organic-chemistry.orgnih.gov |

Expansion of Theoretical and Computational Predictive Capabilities

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. For this compound, theoretical and computational methods can provide deep insights that guide experimental work.

Predicting Reactivity: Computational models are being developed to predict the reactivity of amides. rsc.orgnih.gov For example, Density Functional Theory (DFT) calculations can be used to study the electronic structure and predict reactive sites within a molecule. researchgate.nettandfonline.com Such studies can help in understanding the factors that govern the N- versus O-protonation of amides, which is crucial for their activation. nih.govrsc.org

Mechanism Elucidation: DFT calculations have been employed to investigate the mechanisms of catalytic reactions, such as the origin of high para-selectivity in the nickel-catalyzed alkylation of benzamides. acs.org Applying these computational tools to the reactions of this compound can help in designing more efficient and selective synthetic routes.

Spectroscopic Prediction: Computational methods can also predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of new compounds. researchgate.net

| Computational Method | Predictive Capability | Relevance to this compound |

| Density Functional Theory (DFT) | Predicts electronic structure, reactivity, and reaction mechanisms. | Understanding reactivity, guiding catalyst design, and elucidating reaction pathways. acs.orgresearchgate.net |

| MP2 (Møller-Plesset perturbation theory) | Provides accurate calculations of electron correlation effects. | Refining predictions of protonation affinities and reaction barriers. rsc.org |

| Molecular Docking | Predicts the binding orientation of a molecule to a biological target. | Assessing potential biological activity and guiding drug design. researchgate.nettandfonline.com |

Deepening Mechanistic Understanding of Biological Interactions

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. researchgate.netnih.govontosight.ai Future research on this compound and related structures will likely delve deeper into their potential as therapeutic agents.

Enzyme Inhibition: Many benzamide-containing molecules act as enzyme inhibitors. nih.gov For example, benzamide riboside is metabolized to an analogue of NAD that inhibits IMP dehydrogenase, an enzyme crucial for the proliferation of cancer cells. nih.gov The cyano and methoxy-methylamide functionalities of this compound could be key pharmacophores for interaction with various biological targets. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues can establish clear structure-activity relationships. nih.govacs.org This approach is crucial for optimizing the potency and selectivity of potential drug candidates. For instance, studies on tris-benzamides have shown that specific substituents are critical for their antiproliferative activity. acs.org

Interaction with Receptors and Channels: Benzamides have been investigated for their ability to modulate the function of ion channels and receptors. nih.gov Exploring the potential of this compound derivatives to interact with such targets could lead to the discovery of new therapeutic agents for a variety of diseases.

Exploring New Frontiers in Materials Science and Catalyst Design

The unique electronic and structural properties of functionalized benzamides make them attractive building blocks for new materials and catalysts.

Functionalized Materials: The presence of a cyano group suggests that this compound could be of interest in materials science. cymitquimica.com Nitrile-containing compounds can be used as precursors for polymers or as ligands in the synthesis of metal-organic frameworks (MOFs).

Catalyst Development: Benzamide moieties can be incorporated into catalyst structures to modulate their activity and selectivity. A magnetically reusable palladium complex immobilized on amine-functionalized magnetic nanoparticles featuring a pyridine-2-carboimine ligand has been successfully used for the C-H arylation of benzamides. acs.org This demonstrates the potential for designing novel catalysts where the benzamide structure plays a key role. Furthermore, robust tandem catalysts have been developed for the one-pot synthesis of benzamide itself. nih.gov Exploring the use of this compound as a ligand or a scaffold for new catalysts is a promising area for future research.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-cyano-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a cyanobenzoyl chloride derivative with N,O-dimethylhydroxylamine. Optimization includes using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which enhances yield and reduces side reactions. Reaction temperature (e.g., ice bath for exothermic steps) and stoichiometric control of reagents (e.g., maintaining alkaline pH with K₂CO₃) are critical .

- Data : In analogous syntheses (e.g., N-methoxy-N-methylbenzamide), yields improved to >90% using DMT-MM under anhydrous conditions .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

- Methodology : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while mass spectrometry (HRMS) verifies molecular weight. For example, in related benzamides, NMR peaks at δ 11.60–11.63 ppm (amide protons) and aromatic protons at δ 7.86–6.96 ppm are diagnostic .

- Data : HRMS with <5 ppm error ensures accuracy (e.g., observed 332.1135 vs. calculated 332.1129 for a benzamide derivative) .

Advanced Research Questions

Q. How do electronic effects of the cyano group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodology : Computational studies (DFT or molecular orbital theory) assess electron-withdrawing effects of the cyano group, which activate the carbonyl toward nucleophilic attack. Experimental validation involves comparing reaction rates with non-cyano analogs (e.g., 3-bromo derivatives) under identical conditions .

- Data : Substituent Hammett constants (σ) for cyano (~0.66) correlate with increased electrophilicity of the carbonyl carbon .

Q. What crystallographic methods are used to resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with monoclinic space groups (e.g., P2₁/c) provides bond lengths and angles. For example, in N-cyclohexyl-3-hydroxy-4-methoxybenzamide, SCXRD confirmed a planar amide group with C=O bond lengths of 1.223 Å .

- Data : Lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å for related crystals) guide refinement protocols .

Q. How can conflicting spectroscopic data for this compound degradation products be resolved?

- Methodology : Multi-technique analysis (e.g., GC-MS for volatile byproducts, LC-MS for polar intermediates) identifies degradation pathways. For instance, hydrolysis of the methoxy group under acidic conditions generates 3-cyanobenzolic acid, detectable via IR (C≡N stretch ~2240 cm⁻¹) .

- Data : Near-infrared (NIR) spectroscopy reveals hydrogen bonding between amide and solvent (CCl₄), with absorption bands at 1450–1550 nm .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of dust (S22 precaution). Personal protective equipment (PPE) includes nitrile gloves and safety goggles (S24/25). Storage in dry, ventilated areas (<25°C) prevents decomposition .

- Data : WGK Germany classifies similar compounds as hazard level 3 (highly toxic to aquatic life) .

Applications in Drug Discovery

Q. What strategies are employed to evaluate this compound as a kinase inhibitor scaffold?

- Methodology : Structure-activity relationship (SAR) studies focus on modifying the cyano position and methoxy group. High-throughput screening (HTS) assays (e.g., ATPase inhibition) quantify IC₅₀ values. Molecular docking (e.g., with CDK2/Cyclin A) predicts binding modes .

- Data : Analogous trifluoromethyl derivatives show IC₅₀ values <1 µM in kinase inhibition assays .

Methodological Challenges

Q. How are competing reaction pathways managed during the synthesis of this compound?

- Methodology : Kinetic vs. thermodynamic control is achieved by adjusting reaction time and temperature. For example, low temperatures (−20°C) favor imine intermediates, while prolonged stirring at 25°C drives amide formation .

- Data : In a 125 mmol-scale synthesis, maintaining pH >9 with NaHCO₃ minimized hydrolysis of the Weinreb amide intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.